molecular formula C13H13NO2 B108438 N-(3-Methyl-2-butenyl)phthalimide CAS No. 15936-45-5

N-(3-Methyl-2-butenyl)phthalimide

Cat. No. B108438
CAS RN: 15936-45-5
M. Wt: 215.25 g/mol
InChI Key: NPPJFTLLMRKUHM-UHFFFAOYSA-N
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Patent
US08815853B2

Procedure details

20 g of 1-bromo-3-methylbut-2-ene and 26.1 g of phthalimide are suspended in anhydrous DMF, and then the mixture is refluxed for 12 h with heating. After returning to RT, the reaction medium is filtered and then taken up with an aqueous solution saturated with NH4Cl. The aqueous phase is extracted with AcOEt, washed with a solution of NaCl, and then dried on magnesium sulfate and dry evaporated. The obtained solid is suspended in 100 mL of water and stirred. The precipitated product is filtered, rinsed with ether and then dried in the oven in vacuo at 65° C. 18.3 g (yield=63%) of 2-(3-methylbut-2-en-1-yl)-1H-isoindole-1,3-dione are obtained as a white powder used as such.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]=[C:4]([CH3:6])[CH3:5].[C:7]1(=[O:17])[NH:11][C:10](=[O:12])[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12>CN(C=O)C>[CH3:5][C:4]([CH3:6])=[CH:3][CH2:2][N:11]1[C:7](=[O:17])[C:8]2[C:9](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:10]1=[O:12]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrCC=C(C)C
Step Two
Name
Quantity
26.1 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
After returning to RT
FILTRATION
Type
FILTRATION
Details
the reaction medium is filtered
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with AcOEt
WASH
Type
WASH
Details
washed with a solution of NaCl
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered
WASH
Type
WASH
Details
rinsed with ether
CUSTOM
Type
CUSTOM
Details
dried in the oven in vacuo at 65° C

Outcomes

Product
Name
Type
product
Smiles
CC(=CCN1C(C2=CC=CC=C2C1=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.3 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.